Methyl Paraben-13C6 (in Acetone) is an isotopically labeled form of Methyl Paraben, a commonly used preservative. The presence of the 13C6 isotope allows researchers to trace the fate and quantify the amount of Methyl Paraben in a sample through a technique called Isotope Ratio Mass Spectrometry (IRMS) .
Here are some specific scientific research applications of Methyl Paraben-13C6 (in Acetone):
Researchers can use Methyl Paraben-13C6 (in Acetone) to study the degradation and transformation of Methyl Paraben in the environment. By adding a known amount of the isotopically labeled compound to environmental samples, such as water or soil, scientists can track its breakdown products and measure its persistence over time. This information is crucial for understanding the potential environmental impact of Methyl Paraben .
Methyl Paraben-13C6 (in Acetone) can be used to investigate the metabolism of Methyl Paraben in biological systems. By administering the isotopically labeled compound to cells or organisms, researchers can track the incorporation of the 13C isotope into metabolites and identify the pathways by which Methyl Paraben is broken down. This information is valuable for understanding the potential toxicological effects of Methyl Paraben .
Methyl Paraben-13C6 (in Acetone) can serve as an internal standard for the development and validation of analytical methods for quantifying Methyl Paraben in various matrices. The isotopically labeled compound provides a reference peak in the mass spectrum that can be used to correct for variations in instrument response and matrix effects, leading to more accurate and precise measurements of Methyl Paraben concentration .
Methyl Paraben-13C6, also known as Methyl 4-hydroxybenzoate-13C6, is a stable isotope-labeled derivative of methyl paraben, which is a common preservative used in cosmetics and pharmaceuticals. Its chemical formula is C8H8O3, and it features a benzene ring with a hydroxyl group and a methoxycarbonyl moiety. The incorporation of carbon-13 isotopes into the compound allows for enhanced tracking and analysis in various biochemical studies.
The preservative action of Methyl Paraben is not fully understood, but several mechanisms are proposed. It may inhibit the growth of microbes by disrupting their cell membranes or interfering with essential enzyme functions. The 13C labeling in Methyl Paraben-13C6 does not affect its mechanism of action.
The synthesis of Methyl Paraben-13C6 typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a catalyst. The process can be modified to introduce carbon-13 isotopes at specific positions on the benzene ring through isotopic enrichment techniques. One method involves using isotopically labeled precursors during the synthesis to ensure that the final product contains the desired carbon-13 label .
Methyl Paraben-13C6 has several applications:
Interaction studies involving Methyl Paraben-13C6 have primarily focused on its metabolic pathways and interactions with biological molecules. These studies reveal that methyl paraben is rapidly hydrolyzed in human liver microsomes and undergoes significant glucuronidation. The hydrolysis rates vary depending on the alkyl chain length of the paraben, with shorter chains being hydrolyzed more quickly than longer ones . Additionally, investigations into its effects on human reproductive cells have highlighted potential adverse impacts on sperm function .
Methyl Paraben-13C6 belongs to a class of compounds known as parabens, which share similar structures but differ in their alkyl chain lengths. Below is a comparison with other common parabens:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Methyl Paraben | C8H8O3 | Widely used preservative; potential estrogenic effects |
Ethyl Paraben | C9H10O3 | Longer alkyl chain; slower hydrolysis rates compared to methyl paraben |
Propyl Paraben | C10H12O3 | Even longer chain; more effective against certain fungi |
Butyl Paraben | C11H14O3 | Most potent antimicrobial activity among parabens |
Benzyl Paraben | C9H10O4 | Contains a benzyl group; different antimicrobial spectrum |
Methyl Paraben-13C6's uniqueness lies in its stable isotope labeling, which allows for precise tracking in metabolic studies while retaining the functional properties typical of parabens.